
反式-2-己烯基丙酸酯
描述
Trans-2-Hexenyl propionate, also known as trans-2-hexenyl isobutyrate, is a naturally occurring ester found in many flowers and fruits. It is an important component of many floral fragrances and is used in a variety of applications, including as a flavor and fragrance ingredient, as a food additive, and as a component of insect repellents. Trans-2-Hexenyl propionate has been studied extensively due to its wide range of applications and its potential as a therapeutic agent.
科学研究应用
短肽中的螺旋稳定
- 应用: 有效稳定短肽中的α-螺旋构象。
- 方法: 利用六烯酸酯交联,具体使用通过钌介导的环闭合烯烃交换反应引入的己-2-烯基丙酸酯。在生理pH下表现出对非酶水解裂解的强大稳定性。
- 意义: 在功效上与Verdine的i,i+4全碳氢稳定系统相媲美,表明其在蛋白质折叠和肽药设计中具有潜力作为化学工具(Yoo & Kim, 2014)。
气相反应研究
- 应用: 研究反式-2-己烯基醋酸酯与臭氧的反应,与大气化学相关。
- 方法: 重点在理解大气条件下的反应机制和速率常数。
- 意义: 提供了关于反式-2-己烯基丙酸酯等化合物在大气中持久性和环境影响的见解(Grosjean, Grosjean, & Seinfeld, 1996)。
植物防御机制
- 应用: 在植物防御中的作用,特别是在番茄植物对细菌感染的防御中。
- 方法: 研究由绿叶挥发物(GLV)酯介导的植物抗性诱导,包括反式-2-己烯基丙酸酯。
- 意义: 表明某些GLV酯如反式-2-己烯基丙酸酯在植物免疫中起着重要作用,暗示了在农业应用中的潜力(López-Gresa等, 2018)。
化学反应中的相行为
- 应用: 了解涉及反式-2-己烯基丙酸酯的反应中的相行为。
- 方法: 调查与CO2混合物的相平衡,例如反式-2-己烯-1-醇的烯丙基环氧化反应到(2R,3R)-(+)-3-丙氧环甲醇。
- 意义: 有助于评估CO2作为有机反应中的替代溶剂,对绿色化学(Stradi, Kohn, Stadtherr, & Brennecke, 1998)具有影响。
蒸发研究
- 应用: 研究反式-2-己烯基丙酸酯的蒸汽压和蒸发焓。
- 方法: 使用相关气相色谱法确定这些性质,对于了解该化合物在各种环境中的行为至关重要。
- 意义: 为涉及风味和香料酯的工业应用提供宝贵数据(Kozlovskiy, Gobble, & Chickos, 2015)。
作用机制
Target of Action
Trans-2-Hexenyl propionate is primarily used as a flavor and fragrance agent . It imparts a green type odor and flavor , making it a valuable component in the creation of various food and cosmetic products .
Mode of Action
The compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green, fruity smell . This interaction is facilitated by the compound’s molecular structure, which allows it to bind to specific receptors and initiate a sensory response.
Pharmacokinetics
Given its use in food and cosmetic products, it can be inferred that the compound is generally recognized as safe (gras) and has good bioavailability .
Result of Action
The primary result of the action of trans-2-Hexenyl propionate is the perception of a green, fruity smell . This makes it a valuable ingredient in the formulation of flavors and fragrances in various consumer products .
生化分析
Biochemical Properties
trans-2-Hexenyl propionate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds . These enzymes catalyze the conversion of trans-2-Hexenyl propionate into trans-2-Hexen-1-ol and propionic acid. The interaction with esterases is crucial for the compound’s metabolism and subsequent biological effects. Additionally, trans-2-Hexenyl propionate may interact with other biomolecules, such as transport proteins, which facilitate its distribution within cells .
Cellular Effects
The effects of trans-2-Hexenyl propionate on various cell types and cellular processes are diverse. In plant cells, it has been observed to influence defense mechanisms by inducing the expression of genes involved in stress responses . This compound can modulate cell signaling pathways, particularly those related to oxidative stress and immune responses. In animal cells, trans-2-Hexenyl propionate may affect cellular metabolism by altering the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
At the molecular level, trans-2-Hexenyl propionate exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, its interaction with esterases leads to the hydrolysis of the ester bond, resulting in the release of trans-2-Hexen-1-ol and propionic acid . These products can further participate in metabolic pathways, influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-Hexenyl propionate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that trans-2-Hexenyl propionate can have sustained effects on cellular function, particularly in in vitro models where it modulates gene expression and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of trans-2-Hexenyl propionate vary with different dosages in animal models. At low doses, it may enhance certain metabolic processes without causing adverse effects. At high doses, trans-2-Hexenyl propionate can exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where a specific concentration is required to elicit a measurable biological response .
Metabolic Pathways
trans-2-Hexenyl propionate is involved in metabolic pathways that include its hydrolysis by esterases to produce trans-2-Hexen-1-ol and propionic acid . These metabolites can enter various metabolic pathways, such as the citric acid cycle and fatty acid metabolism. The interaction with cofactors, such as coenzyme A, is essential for the proper functioning of these pathways .
Transport and Distribution
Within cells and tissues, trans-2-Hexenyl propionate is transported and distributed by specific transport proteins and binding proteins . These proteins facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of trans-2-Hexenyl propionate can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of trans-2-Hexenyl propionate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of trans-2-Hexenyl propionate can affect its activity and function within the cell .
属性
IUPAC Name |
[(E)-hex-2-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKTEHEFDVAQS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886051 | |
| Record name | (E)-2-Hexenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity, ripe apple-pear aroma | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 °C. @ 20.00 mm Hg | |
| Record name | trans-2-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.895 | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53398-80-4 | |
| Record name | trans-2-Hexenyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenyl propionate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexen-1-ol, 1-propanoate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Hexenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hex-2-enyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXENYL PROPIONATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3851R4663 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-2-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hexenyl propanoate in Jasminum malabaricum?
A1: The research paper identifies 2-Hexenyl propanoate as one of the major esters contributing to the volatile profile of Jasminum malabaricum flowers. [] Esters, along with terpenoids, are important components of floral scents and play a crucial role in attracting pollinators. While the specific role of 2-Hexenyl propanoate in Jasminum malabaricum wasn't investigated in this study, its presence contributes to the overall aroma profile of the flower.
Q2: How was 2-Hexenyl propanoate identified in Jasminum malabaricum?
A2: The researchers used a combination of Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile compounds present in the flower. [] This technique allows for the separation and identification of individual volatile compounds based on their mass-to-charge ratios and retention times.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


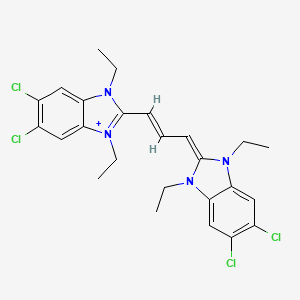
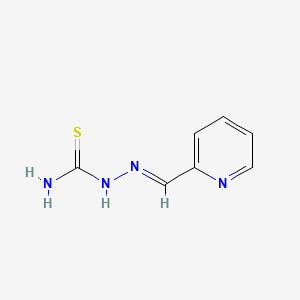
![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)
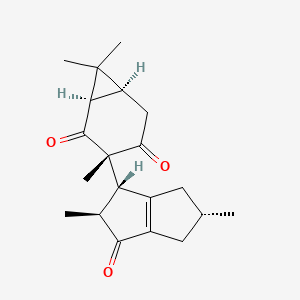

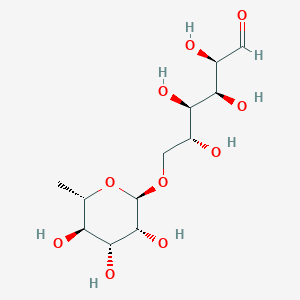

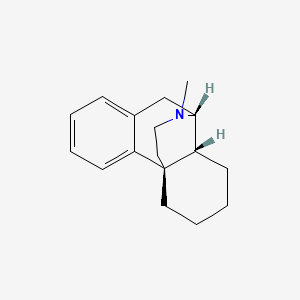
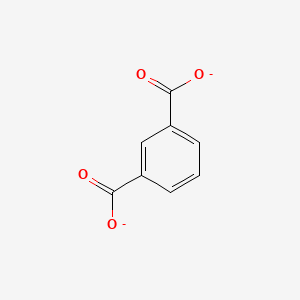
![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)
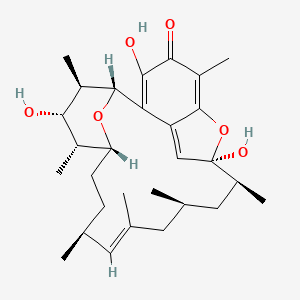
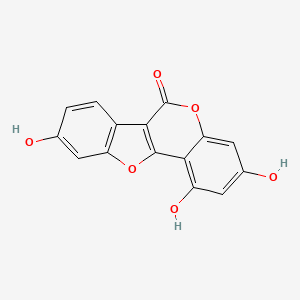
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)
